Magnesiumpotassiumaspartate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesiumpotassiumaspartate is a compound formed by the combination of magnesium, potassium, and aspartic acid. It is commonly used as a mineral supplement due to its high bioavailability and water solubility compared to other magnesium and potassium salts. This compound is often utilized to address deficiencies in magnesium and potassium, which are essential micronutrients for various physiological functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesiumpotassiumaspartate can be synthesized through a reaction involving aspartic acid, potassium carbonate, potassium hydroxide, and magnesium oxide. The process typically involves heating, stirring, decoloring, filtering, and freeze-drying . The reaction conditions include:

- Weighing the required amounts of aspartic acid, magnesium oxide, potassium hydroxide, and potassium carbonate.

- Adding sterilized water for injection and heating the mixture to facilitate the reaction.

- Adding activated carbon for decoloring and filtering the solution.

- Freeze-drying the final product to obtain this compound.

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process ensures the stability and purity of the compound, making it suitable for clinical and nutritional applications .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesiumpotassiumaspartate primarily undergoes complexation reactions due to the presence of magnesium and potassium ions. These reactions involve the formation of stable complexes with other molecules, enhancing the bioavailability of the compound.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include aspartic acid, potassium carbonate, potassium hydroxide, and magnesium oxide. The reaction conditions typically involve heating and stirring to ensure complete reaction and formation of the desired product .

Major Products Formed

The major product formed from the reaction is this compound itself, which is a stable complex of magnesium, potassium, and aspartic acid. This compound exhibits high solubility and bioavailability, making it effective as a mineral supplement .

Wissenschaftliche Forschungsanwendungen

Magnesiumpotassiumaspartate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving metal complexes.

Biology: Investigated for its role in cellular processes and enzyme functions due to its involvement in magnesium and potassium metabolism.

Medicine: Utilized as a supplement to address deficiencies in magnesium and potassium, which are crucial for cardiovascular health, muscle function, and overall well-being

Wirkmechanismus

The mechanism of action of magnesiumpotassiumaspartate involves the stabilization of cellular membranes by normalizing the levels of magnesium and potassium in the cells. This compound also plays a role in detoxifying ammonia and increasing the tricarboxylic acid cycle flux, which is particularly relevant in sports nutrition . The molecular targets and pathways involved include:

Cellular Membranes: Stabilization through normalization of ion levels.

Ammonia Detoxification: Aspartate component aids in detoxifying ammonia.

Tricarboxylic Acid Cycle: Enhancement of metabolic pathways involved in energy production.

Vergleich Mit ähnlichen Verbindungen

Magnesiumpotassiumaspartate is unique due to its combination of magnesium, potassium, and aspartic acid, which enhances its bioavailability and solubility. Similar compounds include:

Magnesium Aspartate: A magnesium salt of aspartic acid with high bioavailability.

Potassium Aspartate: A potassium salt of aspartic acid used to address potassium deficiencies.

Magnesium Citrate: Another magnesium supplement with good bioavailability but different solubility properties.

Magnesium Oxide: A less soluble form of magnesium used in supplements.

This compound stands out due to its combined benefits of both magnesium and potassium, making it a versatile and effective supplement for addressing deficiencies in these essential minerals.

Eigenschaften

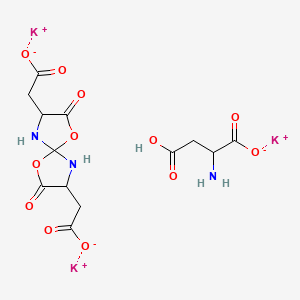

Molekularformel |

C13H14K3N3O12 |

|---|---|

Molekulargewicht |

521.56 g/mol |

IUPAC-Name |

tripotassium;2-amino-4-hydroxy-4-oxobutanoate;2-[3-(carboxylatomethyl)-2,7-dioxo-1,6-dioxa-4,9-diazaspiro[4.4]nonan-8-yl]acetate |

InChI |

InChI=1S/C9H10N2O8.C4H7NO4.3K/c12-5(13)1-3-7(16)18-9(10-3)11-4(2-6(14)15)8(17)19-9;5-2(4(8)9)1-3(6)7;;;/h3-4,10-11H,1-2H2,(H,12,13)(H,14,15);2H,1,5H2,(H,6,7)(H,8,9);;;/q;;3*+1/p-3 |

InChI-Schlüssel |

VXGQQHJRUVYGEV-UHFFFAOYSA-K |

Kanonische SMILES |

C(C1C(=O)OC2(N1)NC(C(=O)O2)CC(=O)[O-])C(=O)[O-].C(C(C(=O)[O-])N)C(=O)O.[K+].[K+].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)

![2-(3,5-Dimethyl-1-tosyl-1H-indazol-4-yl)-6-(5-isopropyl-2-methylphenyl)-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15246743.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)

![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)

![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)